What is N(alpha), N-(im)-Di-Boc-L-histidine methyl ester?
What is N(alpha), N-(im)-Di-Boc-L-histidine methyl ester?
An In-depth Technical Guide to N(α),N-(im)-Di-Boc-L-histidine Methyl Ester
Authored by: Gemini, Senior Application Scientist
Abstract
N(α),N-(im)-Di-Boc-L-histidine methyl ester is a pivotal, chemically modified amino acid derivative used extensively in synthetic organic chemistry, particularly within the domain of peptide synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, methods for characterization, and its strategic application in Boc-based solid-phase peptide synthesis (SPPS). We will explore the rationale behind the dual protection strategy of the α-amino and imidazole nitrogen atoms, offering field-proven insights for researchers, chemists, and professionals in drug development.
Core Chemical and Physical Properties
This derivative of L-histidine is functionalized with two acid-labile tert-butyloxycarbonyl (Boc) groups and a methyl ester at the carboxyl terminus. These modifications render the molecule stable for specific chemical transformations while allowing for controlled deprotection, a cornerstone of modern peptide chemistry.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(tert-butoxycarbonyl)-1H-imidazol-4-yl]propanoate | [1] |
| Synonym(s) | Nα,Nim-Bis-Boc-L-histidine methyl ester | [2] |
| CAS Number | 17791-51-4 | |
| Molecular Formula | C₁₇H₂₇N₃O₆ | |
| Molecular Weight | 369.41 g/mol | |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 113-116 °C | [2] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | Inferred from synthesis protocols |
| Storage Temp. | 2-8°C, under inert atmosphere | [2] |
Synthesis and Purification
The synthesis of N(α),N-(im)-Di-Boc-L-histidine methyl ester is typically a two-step process starting from L-histidine. The first step is the protection of the carboxylic acid via esterification, followed by the simultaneous protection of the two nitrogen atoms using Di-tert-butyl dicarbonate.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system based on established chemical principles for amino acid modification.[4][5]
Step 1: Synthesis of L-Histidine Methyl Ester Hydrochloride
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Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 200 mL of anhydrous methanol.
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Cooling: Cool the flask to 0°C in an ice bath.
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Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2 equivalents) dropwise to the cold methanol. Causality: This in-situ formation of methanolic HCl is exothermic and must be controlled. It provides the acidic catalyst and reactant for the Fischer esterification of the carboxylic acid.
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Reactant Addition: After the addition of SOCl₂ is complete, add L-histidine (1 equivalent) portion-wise to the stirred solution.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
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Workup: Concentrate the reaction mixture under reduced pressure to yield a solid residue. This crude product, L-histidine methyl ester hydrochloride, is typically used in the next step without further purification.
Step 2: Synthesis of N(α),N-(im)-Di-Boc-L-histidine Methyl Ester
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Setup: Suspend the crude L-histidine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask.
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Base Addition: Cool the suspension to 0°C and add a base, such as Triethylamine (TEA, ~5 equivalents), to neutralize the hydrochloride salt and facilitate the subsequent reaction.[4]
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Boc Protection: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, ~2.3 equivalents) in the same solvent. Causality: (Boc)₂O is the standard reagent for Boc protection.[5] An excess is used to ensure both the α-amino group and the imidazole nitrogen are fully protected. The imidazole ring is less nucleophilic, thus requiring robust conditions.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.
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Workup & Purification:
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Filter the reaction mixture to remove any salts (e.g., triethylammonium chloride).
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Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound as a white solid.
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Spectroscopic Analysis and Characterization
Verifying the identity and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures based on its molecular structure.
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¹H NMR (Proton NMR): Expected signals would include two singlets around 1.4-1.6 ppm corresponding to the 18 protons of the two tert-butyl groups. A singlet around 3.7 ppm for the methyl ester protons. Signals for the α- and β-protons of the histidine backbone, and distinct signals for the protons on the imidazole ring.
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¹³C NMR (Carbon NMR): Carbonyl signals for the two Boc groups and the methyl ester would appear in the 150-175 ppm range. Signals for the quaternary carbons of the Boc groups would be around 80-85 ppm. Aliphatic and aromatic carbons from the histidine core would also be present in their respective regions.
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Mass Spectrometry (MS): In ESI-MS, the primary ion observed would be the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 369.41 g/mol .
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Infrared (IR) Spectroscopy: Key stretches would include C=O vibrations from the carbamates and ester at ~1700-1750 cm⁻¹, and N-H stretching from the protected amine at ~3300-3400 cm⁻¹.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Boc-strategy SPPS. The histidine side chain contains a nucleophilic imidazole ring that can cause undesirable side reactions, such as racemization or peptide branching, if left unprotected. The N(im)-Boc group effectively prevents these issues.
Rationale for Di-Boc Protection
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Complete Deactivation: The N(im)-Boc group fully shields the reactivity of the imidazole side chain during the coupling steps of peptide synthesis.
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Acid Lability: Crucially, the N(im)-Boc group is labile under the same acidic conditions used to remove the N(α)-Boc group (typically Trifluoroacetic Acid, TFA, in DCM).[6][7] This simultaneous deprotection is a double-edged sword:
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Advantage: It simplifies the synthesis of short peptides or peptides where histidine is located near the N-terminus, as no separate deprotection step is needed for the side chain.[8]
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Disadvantage: For longer peptides, the newly exposed imidazole ring after each deprotection cycle can become problematic. Therefore, for longer syntheses, a more stable imidazole protecting group (like Tosyl or DNP) is often preferred.[8]
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Diagram: Role in the Boc-SPPS Cycle
Sources
- 1. n(alpha) n-(im)-di-boc-l-histidine | CAS#:17791-51-4 | Chemsrc [chemsrc.com]
- 2. N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
